

# Spectroscopic Profile of 2-Amino-4-chloro-6-phenylpyrimidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-chloro-6-phenylpyrimidine

Cat. No.: B1267624

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-4-chloro-6-phenylpyrimidine** (C<sub>10</sub>H<sub>8</sub>ClN<sub>3</sub>). The information is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical synthesis, and material science to facilitate the identification and characterization of this molecule.

While a complete set of experimentally-derived spectra for **2-Amino-4-chloro-6-phenylpyrimidine** is not readily available in public databases, this guide presents the known mass spectrometry data and offers a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are based on the analysis of structurally analogous compounds, providing a reliable reference for researchers.

## Mass Spectrometry (MS)

The mass spectrum of **2-Amino-4-chloro-6-phenylpyrimidine** has been reported, confirming its molecular weight.

Table 1: Mass Spectrometry Data for **2-Amino-4-chloro-6-phenylpyrimidine**

Parameter	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN <sub>3</sub>	PubChem
Molecular Weight	205.64 g/mol	PubChem
Mass Spectrum (GC-MS)	Available	PubChem[1]

The mass spectrum is characterized by a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show the characteristic M+ and M+2 peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

## Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-Amino-4-chloro-6-phenylpyrimidine**. These predictions are based on the known spectral data of the closely related analog, 2-Amino-4-(4'-chloro)phenyl-6-phenylpyrimidine, and general principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyrimidine and phenyl rings.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **2-Amino-4-chloro-6-phenylpyrimidine** (in DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.80 - 7.95	m	2H	Phenyl H (ortho)
~7.40 - 7.55	m	3H	Phenyl H (meta, para)
~7.10	s	1H	Pyrimidine H-5
~6.80	br s	2H	-NH <sub>2</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **2-Amino-4-chloro-6-phenylpyrimidine** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~163.5	Pyrimidine C-2
~162.0	Pyrimidine C-4
~160.0	Pyrimidine C-6
~137.0	Phenyl C-1 (ipso)
~130.5	Phenyl C-4 (para)
~129.0	Phenyl C-2, C-6 (ortho)
~128.5	Phenyl C-3, C-5 (meta)
~105.0	Pyrimidine C-5

## Predicted Infrared (IR) Spectroscopy

The predicted key infrared absorption bands for **2-Amino-4-chloro-6-phenylpyrimidine** are summarized below. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for **2-Amino-4-chloro-6-phenylpyrimidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000	Medium-Weak	C-H stretching (aromatic)
~1640	Strong	N-H bending (scissoring) of the amino group
1600 - 1450	Medium-Strong	C=C and C=N stretching of the pyrimidine and phenyl rings
~1250	Medium	C-N stretching
~1100	Medium-Strong	C-Cl stretching
800 - 600	Medium-Strong	C-H out-of-plane bending (aromatic)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the analysis of **2-Amino-4-chloro-6-phenylpyrimidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified solid sample of **2-Amino-4-chloro-6-phenylpyrimidine**.
- Transfer the sample to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Cap the NMR tube and agitate until the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.

Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

Instrument Parameters ( $^{13}\text{C}$  NMR):

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-180 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
- Temperature: 298 K.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample of **2-Amino-4-chloro-6-phenylpyrimidine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the mixture to a pellet press.
- Apply pressure to form a thin, transparent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded prior to sample analysis.

## Mass Spectrometry (MS)

Sample Preparation (GC-MS):

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Inject an appropriate volume (typically 1  $\mu\text{L}$ ) of the solution into the gas chromatograph.

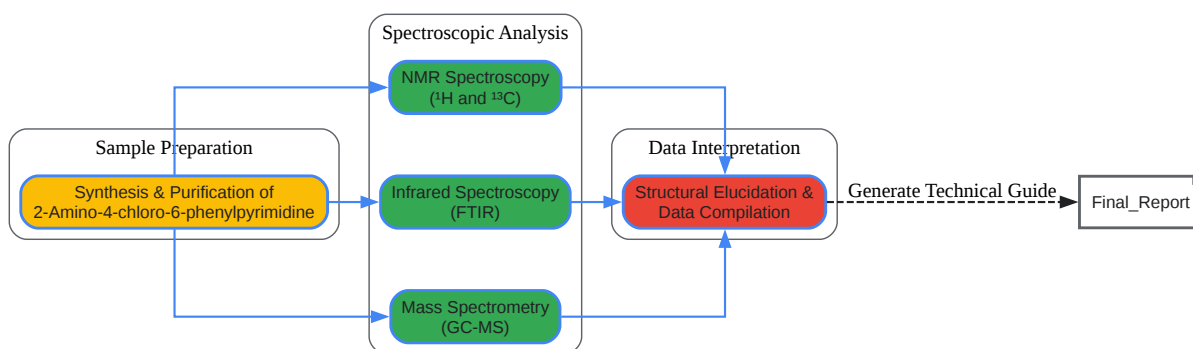
Instrument Parameters (GC-MS):

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
- Injection Mode: Split or splitless, depending on the sample concentration.
- Oven Temperature Program: A temperature gradient suitable for the elution of the compound (e.g., initial temperature of 100°C, ramped to 280°C).
- Mass Spectrometer: Quadrupole or ion trap mass analyzer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 50-500.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Amino-4-chloro-6-phenylpyrimidine**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **2-Amino-4-chloro-6-phenylpyrimidine**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Amino-4-chloro-6-phenylpyrimidine | C<sub>10</sub>H<sub>8</sub>ClN<sub>3</sub> | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-chloro-6-phenylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267624#spectroscopic-data-for-2-amino-4-chloro-6-phenylpyrimidine-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)